![molecular formula C10H18O B14428821 1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol CAS No. 80113-80-0](/img/structure/B14428821.png)
1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol is an organic compound with a unique structure that includes a cyclopentene ring substituted with an isopropyl group and an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Ethan-1-ol Moiety: The ethan-1-ol group can be added through a Grignard reaction where the cyclopentene derivative reacts with ethyl magnesium bromide followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
化学反応の分析
Types of Reactions
1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like LiAlH₄ (Lithium aluminum hydride) or NaBH₄ (Sodium borohydride).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide).
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide)
Reduction: LiAlH₄, NaBH₄, H₂ (Hydrogen gas) with a catalyst
Substitution: SOCl₂, PBr₃, HCl (Hydrochloric acid)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Alkyl halides, ethers
科学的研究の応用
1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol can be compared with similar compounds such as:
1-(Cyclopent-2-en-1-yl)propan-2-one: Similar cyclopentene structure but with a ketone group instead of an alcohol.
4-Isopropenylphenol: Contains an isopropyl group and a phenol moiety, differing in the aromatic ring structure.
Pyrrolidine, 1-(1-cyclopenten-1-yl)-: Similar cyclopentene ring but with a pyrrolidine group.
特性
CAS番号 |
80113-80-0 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
1-(4-propan-2-ylcyclopenten-1-yl)ethanol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-4-5-10(6-9)8(3)11/h5,7-9,11H,4,6H2,1-3H3 |
InChIキー |
XYPRAORYAAWJAI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CC=C(C1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



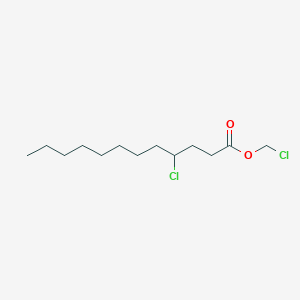
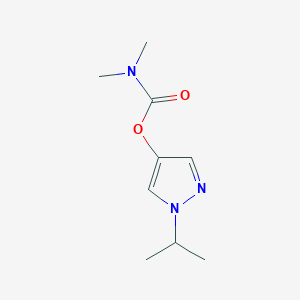

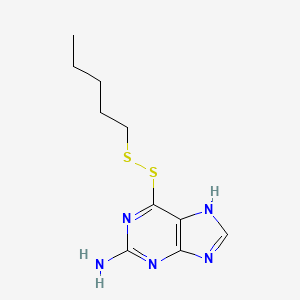

![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)

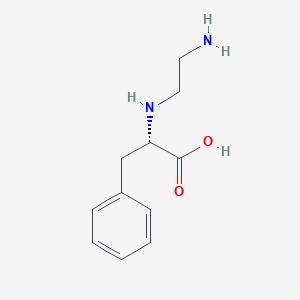

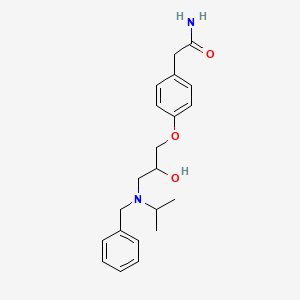
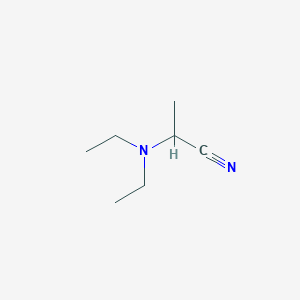
![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)

